![molecular formula C16H17NO3 B1438527 4-Formyl-2,5-dimethyl-1-(3-methylbenzyl)-1H-pyrrole-3-carboxylic acid CAS No. 1172712-44-5](/img/structure/B1438527.png)
4-Formyl-2,5-dimethyl-1-(3-methylbenzyl)-1H-pyrrole-3-carboxylic acid
Overview
Description
4-Formyl-2,5-dimethyl-1-(3-methylbenzyl)-1H-pyrrole-3-carboxylic acid (4-FDMPCA) is a compound derived from pyrrole, a five-membered heterocyclic aromatic compound. 4-FDMPCA is a synthetic compound used in research, and has been studied for its potential applications in a variety of scientific fields.
Scientific Research Applications
Synthesis and Antimicrobial Activities
One study outlines the synthesis of novel pyrrole derivatives with potent antimicrobial properties. These compounds were synthesized through a series of reactions including cyclization, hydrolysis, decarboxylation, and formylation. The antimicrobial screening showed that these derivatives possess good antibacterial and antifungal activities, attributed to the heterocyclic ring's presence. Further enhancements in activity were observed with the introduction of a methoxy group, indicating the potential for designing new therapeutic tools based on these structures (Hublikar et al., 2019).
Spectroscopy and Quantum Chemical Approaches
Another aspect of research on related pyrrole derivatives involves their structural and spectral analysis through experimental and quantum chemical approaches. For instance, the study on ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate revealed insights into its synthesis, molecular structure, and the nature of interactions such as hydrogen bonding. Theoretical calculations complemented the experimental findings, offering a deeper understanding of the compound's stability and interactions (Singh et al., 2013).
Potential in Ligand Synthesis
Research into the synthesis of precursors for chiral bidentate phosphine ligands also highlights the utility of pyrrole derivatives in creating complex organic molecules. The study presented methodologies for synthesizing 4-phosphino-1H-pyrrole-3-carbaldehyde derivatives, showcasing their potential in catalysis and ligand synthesis (Smaliy et al., 2013).
properties
IUPAC Name |
4-formyl-2,5-dimethyl-1-[(3-methylphenyl)methyl]pyrrole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-10-5-4-6-13(7-10)8-17-11(2)14(9-18)15(12(17)3)16(19)20/h4-7,9H,8H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWUNZVUIBWSDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=C(C(=C2C)C(=O)O)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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